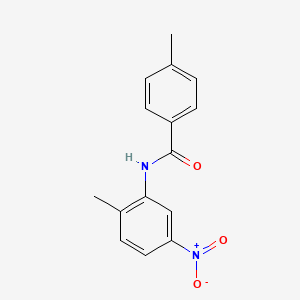

![molecular formula C18H23NO2 B5596392 N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)

N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

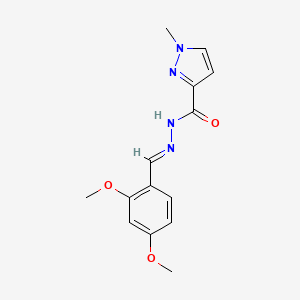

“N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide” is a complex organic compound. It contains a tricyclo[5.2.1.0~4,8~]decane structure, which is a type of hydrocarbon . Attached to this structure is a carboxamide group (CONH2), which is a common functional group in organic chemistry. The “4-methoxyphenyl” part of the name suggests the presence of a phenyl group (a ring of 6 carbon atoms, similar to benzene) with a methoxy group (OCH3) attached .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tricyclo[5.2.1.0~4,8~]decane structure could potentially undergo reactions typical of hydrocarbons, such as combustion or halogenation . The carboxamide group might be involved in reactions such as hydrolysis or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the carboxamide group might give it some polarity and the ability to form hydrogen bonds, which could affect its solubility and boiling and melting points .Applications De Recherche Scientifique

Synthesis and Characterization of Cardo Polyamide-Imides

A study by Liaw, Liaw, and Kang (1999) introduced a cardo diimide-dicarboxylic acid incorporating ether linkage and tricyclo[5.2.1.02,6]decane group for synthesizing new cardo polyamide-imides. These polymers, characterized by high yield, moderate to high inherent viscosities, and broad solubility in polar aprotic solvents, exhibit promising material properties, including high glass transition temperatures (250-290°C) and excellent thermal stability, making them suitable for high-performance applications【Liaw, Liaw, & Kang, 1999】.

Development of New Soluble Cardo Polyamides

Another research by Liaw, Liaw, and Chung (2000) focused on synthesizing new soluble cardo polyamides containing the tricyclo[5.2.1.02,6]decane group. These polyamides showed excellent solubility in polar solvents, amorphous nature, and notable mechanical and thermal properties, suggesting their potential in creating robust and durable materials【Liaw, Liaw, & Chung, 2000】.

Polymorphic Modifications for Hypertension Remedy

Shishkina et al. (2018) explored the diuretic properties of 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, identifying two polymorphic modifications suitable as new hypertension remedies. Their findings emphasize the compound's potential in pharmacological applications due to its strong diuretic properties【Shishkina et al., 2018】.

Photosensitive Polyimide Synthesis

Research by Ahn, Lee, and Lee (2001) on synthesizing photosensitive polyimides using a tricyclic aliphatic dianhydride monomer showcased the potential of these materials in imaging technologies. The study highlighted the thermal properties and UV degradation patterns of the synthesized polyimides, pointing to their applicability in advanced photoresist materials【Ahn, Lee, & Lee, 2001】.

Orientations Futures

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s a new compound, initial studies might focus on its synthesis and characterization. If it has potential biological activity, it could be studied for possible use in medicine or other fields .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)tricyclo[5.2.1.04,8]decane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-21-15-4-2-14(3-5-15)19-17(20)18-8-6-12-10-13(7-9-18)16(18)11-12/h2-5,12-13,16H,6-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCZDYMSSNCHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C23CCC4CC(C2C4)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)

![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)

![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)

![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)

![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)